Molecular Weight and Hydrogen-Bond Donor/Acceptor Count vs. 3-Methoxyisoquinolin-5-amine
The N-methylation in 3-Methoxy-N-methylisoquinolin-5-amine increases molecular weight by 14.03 g/mol (188.23 vs. 174.20) relative to the primary amine analog 3-methoxyisoquinolin-5-amine (CAS 1374652-73-9), simultaneously reducing the hydrogen-bond donor count by one . This single-methyl difference alters lipophilicity and permeability profiles in a predictable manner consistent with Medicinal Chemistry property guidelines [1].
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW 188.23 g/mol; HBD count = 1 |
| Comparator Or Baseline | 3-Methoxyisoquinolin-5-amine: MW 174.20 g/mol; HBD count = 2 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔHBD = –1 |
| Conditions | Descriptors derived from molecular formula; MW confirmed by supplier CoA; HBD count calculated from structure |
Why This Matters
A single hydrogen-bond donor difference significantly affects membrane permeability and oral bioavailability potential, making the N-methylated variant the preferred choice for lead series where CNS penetration or cellular permeability is critical.
- [1] Winiwarter S, Ax F, Lennernäs H, Hallberg A, Pettersson C, Karlén A. Hydrogen bonding descriptors in drug design: prediction of transport and toxicity. J Mol Graph Model. 2003;21(5):329-340. View Source
